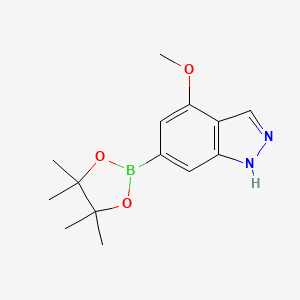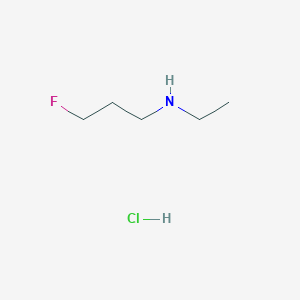
3-(4-Isopropylphenyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Isopropylphenyl)azetidine is a four-membered nitrogen-containing heterocycle. This compound is an analogue of cyclobutane, with a nitrogen atom replacing one of the carbon atoms in the ring. The presence of the nitrogen atom introduces unique chemical properties, making it a valuable compound in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions: . This reaction involves the use of light to drive the cycloaddition process, resulting in the formation of the azetidine ring. Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
Industrial Production Methods: Industrial production of azetidines often involves the use of microwave irradiation to facilitate the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium . This method is efficient and can be scaled up for large-scale production.
化学反応の分析
Types of Reactions: 3-(4-Isopropylphenyl)azetidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The reactivity of azetidines is driven by the considerable ring strain, which makes them more reactive than their five- and six-membered counterparts .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize azetidines.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used to reduce azetidines.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of azetidines can lead to the formation of azetidinones, while reduction can yield various amine derivatives .
科学的研究の応用
3-(4-Isopropylphenyl)azetidine has numerous applications in scientific research:
作用機序
The mechanism of action of 3-(4-Isopropylphenyl)azetidine is primarily driven by its ring strain, which makes it highly reactive. This reactivity allows it to interact with various molecular targets, including enzymes and receptors, leading to its biological effects . The nitrogen atom in the azetidine ring can participate in hydrogen bonding and other interactions, further enhancing its reactivity and specificity .
類似化合物との比較
Aziridines: These are three-membered nitrogen-containing heterocycles that are more strained and reactive than azetidines.
Pyrrolidines: These are five-membered nitrogen-containing heterocycles that are less strained and more stable than azetidines.
Piperidines: These are six-membered nitrogen-containing heterocycles that are even more stable and less reactive than azetidines.
Uniqueness: 3-(4-Isopropylphenyl)azetidine is unique due to its four-membered ring structure, which provides a balance between reactivity and stability. This makes it a versatile compound for various applications, from synthetic chemistry to medicinal research .
特性
分子式 |
C12H17N |
|---|---|
分子量 |
175.27 g/mol |
IUPAC名 |
3-(4-propan-2-ylphenyl)azetidine |
InChI |
InChI=1S/C12H17N/c1-9(2)10-3-5-11(6-4-10)12-7-13-8-12/h3-6,9,12-13H,7-8H2,1-2H3 |
InChIキー |
BEVVUKZAGHVSAF-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)C2CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





aminehydrochloride](/img/structure/B13534448.png)










